D-Palmitoylcarnitine chloride

Descripción general

Descripción

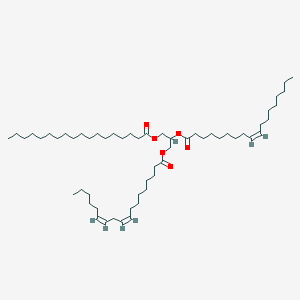

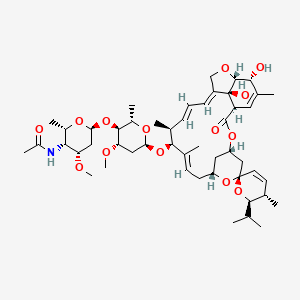

D-Palmitoylcarnitine chloride: is an ester derivative of carnitine, specifically a long-chain acylcarnitine. It plays a crucial role in the metabolism of fatty acids, particularly in the transport of fatty acids into the mitochondria for β-oxidation, which is essential for energy production . This compound is involved in various biochemical processes and has significant implications in both health and disease.

Mecanismo De Acción

Target of Action

The primary target of D-Palmitoylcarnitine chloride is carnitine palmitoyltransferase (CPT) . CPT is an enzyme that plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation .

Mode of Action

This compound inhibits carnitine palmitoyltransferase, with a Ki value of 2.1 mM for 14C-palmitoylcarnitine synthesis by erythrocyte membranes . It also inhibits complex IV, leading to an increase in reactive oxygen species (ROS) production and activation of the Reperfusion Injury Salvage Kinases (RISK) pathway .

Biochemical Pathways

This compound is involved in the tricarboxylic acid cycle (TCA cycle) and fatty acid metabolism . It inhibits complex IV, which is part of the electron transport chain in mitochondria, leading to an increase in ROS production . This ROS production activates the RISK pathway, which plays a role in cardioprotection .

Pharmacokinetics

It is known that it can reach high tissue concentrations during early reperfusion . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of complex IV by this compound leads to an increase in ROS production. This ROS production activates the RISK pathway, which plays a role in cardioprotection . It also has effects on fatty acid and glucose metabolism, which could be beneficial in the treatment of type 2 diabetes mellitus and obesity .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its effects on cardiac electrophysiology can promote arrhythmic muscle behavior . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.

Análisis Bioquímico

Biochemical Properties

D-Palmitoylcarnitine chloride is involved in the process of β-oxidation, a metabolic pathway that breaks down fatty acids to produce energy in the form of ATP . This compound interacts with the enzyme carnitine palmitoyltransferase, which is essential for the translocation of fatty acids across the mitochondrial membrane .

Cellular Effects

In cellular processes, this compound influences cell function by delivering palmitate for fatty acid oxidation and energy production

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits carnitine palmitoyltransferase with a Ki value of 2.1 mM for 14C-palmitoylcarnitine synthesis by erythrocyte membranes .

Metabolic Pathways

This compound is involved in the tricarboxylic acid cycle (TCA), a central metabolic pathway in all aerobic organisms . It interacts with enzymes and cofactors in this pathway, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported into mitochondria via carnitine palmitoyl transferase II . This process is crucial for the delivery of palmitate for fatty acid oxidation and energy production.

Subcellular Localization

The subcellular localization of this compound is primarily within mitochondria, where it plays a key role in the β-oxidation of fatty acids

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of D-Palmitoylcarnitine chloride typically involves the esterification of palmitic acid with carnitine. One common method includes the reaction of palmitic acid with thionyl chloride to form palmitoyl chloride, which is then reacted with carnitine to produce this compound . The reaction conditions often involve heating and stirring to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: D-Palmitoylcarnitine chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can participate in substitution reactions, particularly involving its ester and quaternary ammonium groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Conditions often involve nucleophilic reagents and appropriate solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: D-Palmitoylcarnitine chloride is used in studies related to fatty acid metabolism and energy production. It serves as a model compound to understand the transport and oxidation of long-chain fatty acids .

Biology: In biological research, it is used to study mitochondrial function and the role of acylcarnitines in cellular metabolism. It helps in understanding the mechanisms of fatty acid transport across mitochondrial membranes .

Medicine: this compound has potential therapeutic applications in treating metabolic disorders, such as type 2 diabetes mellitus and obesity. It is also studied for its cardioprotective effects and its role in modulating inflammatory pathways .

Industry: In the industrial sector, it is used in the formulation of dietary supplements and pharmaceuticals aimed at enhancing fatty acid metabolism and energy production.

Comparación Con Compuestos Similares

- L-Palmitoylcarnitine chloride

- Palmitoyl-DL-carnitine chloride

- Hexadecanoyl-L-carnitine

Comparison: While all these compounds share a similar structure, D-Palmitoylcarnitine chloride is unique in its specific stereochemistry, which can influence its biological activity and efficacy. For instance, the D-isomer may have different metabolic and pharmacokinetic properties compared to the L-isomer .

Propiedades

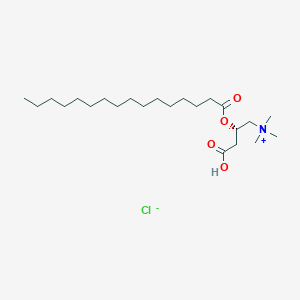

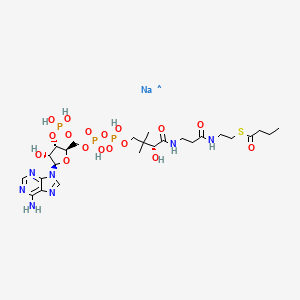

IUPAC Name |

[(2S)-3-carboxy-2-hexadecanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/t21-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMKNLFIHBMGQT-BOXHHOBZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B3026160.png)

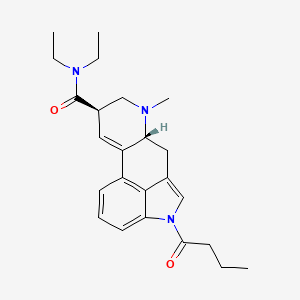

![8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one](/img/structure/B3026172.png)

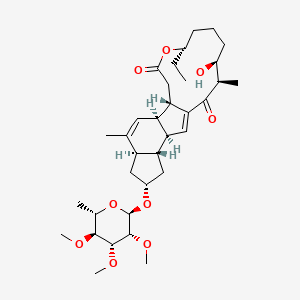

![(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026180.png)

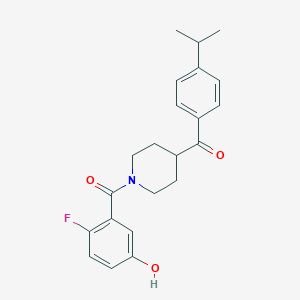

![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone, monohydrochloride](/img/structure/B3026182.png)